molecular formula C16H23ClN2O B7913494 N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide

Cat. No.: B7913494
M. Wt: 294.82 g/mol
InChI Key: IATOYQCUOIQASY-HNNXBMFYSA-N
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Description

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide is a tertiary amine featuring a piperidine ring substituted at the 3-position with a benzyl group and an ethyl-substituted chloroacetamide moiety. Its molecular formula is C₁₇H₂₅ClN₂O, with a molar mass of 308.85 g/mol . The (S)-stereochemistry at the piperidine ring is critical for its stereoselective interactions, which may influence binding affinity in pharmacological contexts.

Properties

IUPAC Name

N-[(3S)-1-benzylpiperidin-3-yl]-2-chloro-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-2-19(16(20)11-17)15-9-6-10-18(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATOYQCUOIQASY-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of piperidine with benzyl chloride, followed by the introduction of the chloroethyl group through a substitution reaction. The final step involves the acylation of the intermediate with chloroacetyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine vs. Pyrrolidine Ring Derivatives

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide
  • Structure : Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine ring.
  • Molecular Formula : C₁₆H₂₃ClN₂O (molar mass 294.82 g/mol ) .
  • The pyrrolidine ring introduces different conformational constraints, which may alter binding kinetics compared to piperidine derivatives.
N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide
  • Structure : Features a pyrrolidine ring substituted at the 2-position with a benzyl group and a methylene-linked chloroacetamide.
  • Molecular Formula : C₁₆H₂₃ClN₂O (molar mass 294.82 g/mol ) .
  • Physical Properties :
    • Density: 1.129 g/cm³ (predicted).
    • Boiling Point: 404.6°C (predicted).
    • pKa: 8.94 (predicted), indicating moderate basicity .
  • Implications : The 2-position substitution and smaller ring may reduce metabolic stability compared to piperidine analogs.

Substituent Variations on the Amide Nitrogen

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide
  • Structure : Substitutes the ethyl group with a bulkier isopropyl group.
  • Molecular Formula : C₁₇H₂₅ClN₂O (molar mass 308.85 g/mol ) .
  • Key Differences :
    • Increased steric hindrance from the isopropyl group may reduce reactivity but improve target selectivity.
    • Similar molar mass to the ethyl variant suggests comparable lipophilicity, but altered pharmacokinetics due to substituent size.
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide
  • Structure : Replaces the ethyl group with a methyl group on the acetamide nitrogen.
  • Molecular Formula : C₁₅H₂₁ClN₂O (molar mass 280.79 g/mol ) .

Positional Isomerism and Chain Modifications

N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamide
  • Structure : Substitutes the piperidine ring at the 4-position instead of 3.
  • Molecular Formula : C₁₇H₂₅ClN₂O (molar mass 308.85 g/mol ) .
  • Key Differences :
    • Altered substitution position affects spatial orientation, which could disrupt interactions with chiral binding sites.
N1-((S)-1-Benzyl-piperidin-3-yl)-N1-cyclopropyl-ethane-1,2-diamine
  • Structure : Replaces the chloroacetamide with a cyclopropyl-substituted diamine chain.
  • Molecular Formula: Not explicitly provided, but cyclopropyl introduces rigidity .
  • Implications : Cyclopropane’s ring strain may enhance binding affinity in certain targets but complicate synthesis.

Biological Activity

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H23ClN2O and a molar mass of approximately 294.82 g/mol. The compound features a piperidine ring with a benzyl substitution and an acetamide moiety, which includes a chlorine atom that enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies indicate that it may influence pathways related to pain modulation and exhibit central nervous system depressant effects. Specifically, the compound is believed to modulate receptor activities associated with pain and mood regulation.

Analgesic and Psychoactive Properties

Research into the analgesic properties of this compound suggests that it may act as an analgesic agent by modulating pain pathways in the central nervous system. The compound's structural similarities to other known psychoactive substances indicate its potential for affecting mood and pain perception.

Neurotransmitter Interaction

Studies employing molecular docking and receptor binding assays have shown that this compound can selectively bind to muscarinic receptors, which are implicated in various neurological disorders. This interaction suggests potential therapeutic applications for conditions such as Alzheimer's disease or schizophrenia .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds. The following table summarizes key features of similar compounds:

Compound NameStructureUnique Features
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-ethyl-acetamideC16H23ClN2ODifferent piperidine position affects activity
N-(1-benzylpiperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamideC18H25ClN2OCyclopropyl substitution may enhance potency
N-(1-benzylpiperidin-4-yl)-N-methylacetamideC17H25N2OLacks chlorine but retains similar activity profile

This comparative analysis highlights how variations in substitution patterns can significantly influence biological activity and pharmacological profiles, emphasizing the unique properties of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Pain Modulation Study : In vitro assays demonstrated that the compound effectively reduced pain response in animal models, suggesting its utility as an analgesic agent.
  • Neuropharmacological Assessment : Research indicated that this compound could act as an antagonist at muscarinic receptors, leading to potential applications in treating cognitive disorders.
  • Comparative Efficacy Study : A study comparing various piperidine derivatives found that this compound exhibited superior binding affinity at certain receptor sites compared to its analogs, indicating enhanced therapeutic potential .

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